(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334373
InChI: InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane

CAS No.:

Cat. No.: VC18334373

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 6-(methoxymethyl)-5-azaspiro[2.4]heptane
Standard InChI InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3
Standard InChI Key ZHCTWMMSFYCBDK-UHFFFAOYSA-N
Canonical SMILES COCC1CC2(CC2)CN1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane, reflects its stereochemistry and functional groups:

  • A spiro junction at carbon 5 links a five-membered azaspiro ring (containing nitrogen) and a two-membered cyclopropane ring.

  • The (6S) configuration denotes the stereogenic center at position 6, where a methoxymethyl group (-CH₂-O-CH₃) is attached.

Key identifiers include:

PropertyValueSource
SMILESCOCC1CC2(CC2)CN1
InChI KeyZHCTWMMSFYCBDK-UHFFFAOYSA-N
PubChem CID137706533

The spirocyclic framework imposes ring strain, enhancing reactivity for further functionalization .

Synthesis and Preparation

Key Synthetic Routes

Synthesis typically involves cyclization and stereoselective functionalization:

Cyclopropane Formation

A common strategy employs Simmons-Smith cyclopropanation, where a zinc-copper reagent reacts with a diene precursor to form the cyclopropane ring . For example:

  • Precursor Preparation: A proline derivative with an exocyclic double bond is treated with Et₂Zn/CH₂I₂ under acidic conditions.

  • Cyclopropanation: The reagent generates a carbenoid intermediate, inserting into the double bond to form the spirocyclic core .

Optimization Challenges

  • Stereocontrol: Achieving the (6S) configuration requires chiral auxiliaries or asymmetric catalysis .

  • Ring Strain Mitigation: Harsh conditions risk opening the cyclopropane ring, necessitating mild reagents.

Research Findings and Biological Activity

Computational Predictions

Molecular docking simulations suggest high affinity for the NS5A protein’s dimeric interface, driven by:

  • Hydrogen Bonding: Between the methoxy oxygen and Lys31/Asp32 residues.

  • Van der Waals Interactions: The cyclopropane fits into a hydrophobic pocket .

Future Directions

Synthetic Methodology

  • Flow Chemistry: Continuous-flow systems could improve yield and stereocontrol in cyclopropanation .

  • Biocatalysis: Enzymatic desymmetrization may offer greener routes to the (6S) enantiomer.

Biological Evaluation

  • In Vitro HCV Assays: Testing against replicon systems to quantify antiviral potency.

  • Toxicity Profiling: Assessing hepatotoxicity and off-target effects in primary cell lines.

Derivative Exploration

  • Carboxylic Acid Analogues: As seen in (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride , carboxylation could enhance solubility for formulation.

  • Peptide Conjugates: Incorporating the spirocyclic core into macrocyclic peptides for enhanced bioavailability .

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